2-(3-N,N-Dimethylsulfamoylphenyl)phenol
Description
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSVCYOMADTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analytical Characterization Techniques for 2 3 N,n Dimethylsulfamoylphenyl Phenol
Advanced Chromatographic Separations
Chromatographic techniques are indispensable for the separation and quantification of 2-(3-N,N-Dimethylsulfamoylphenyl)phenol from reaction mixtures and for purity assessment. Both gas and liquid chromatography, coupled with sensitive detection methods, provide robust analytical solutions.
Gas Chromatography (GC) with Selective Detection (FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a moderately polar compound like this compound, derivatization is often employed to increase its volatility and improve peak shape.
Research Findings: The analysis of phenols by GC often involves derivatization to block the polar hydroxyl group. researchgate.net A common method is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenol (B47542) to its more volatile trimethylsilyl (B98337) (TMS) ether. The resulting derivative can be readily analyzed on a non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).
When coupled with a Flame Ionization Detector (FID), the technique provides excellent quantification over a wide linear range. For unequivocal identification, Mass Spectrometry (MS) is the detector of choice. The electron ionization (EI) mass spectrum of the derivatized phenol would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group (M-15) and fragments corresponding to the dimethylsulfamoylphenyl moiety.
Table 3.1.1: Typical GC-MS Parameters for the Analysis of a Derivatized Phenol
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | 40-550 amu |
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile or thermally labile compounds like this compound in its underivatized form. Reversed-phase chromatography is the most common mode for separating phenolic compounds.
Research Findings: A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is generally preferred to achieve good resolution of the main compound from any impurities.
Detection by a Diode Array Detector (DAD) or UV detector would show absorbance at the λmax of the compound, determined by its aromatic systems. For greater sensitivity and structural confirmation, coupling HPLC with a mass spectrometer is essential. Electrospray ionization (ESI) is the preferred ionization technique for such polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be the dominant ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.
Table 3.1.2: Illustrative HPLC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350 °C |
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are paramount for the definitive structural confirmation of this compound. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the respective nuclei.
Research Findings: For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the N,N-dimethyl protons. The aromatic region would show complex splitting patterns due to the coupling between protons on both phenyl rings. The phenolic -OH proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. researchgate.net The N,N-dimethyl protons would appear as a singlet, integrating to six protons.
The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. chemicalbook.com The carbon attached to the hydroxyl group would appear at a characteristic downfield shift. The carbons of the sulfonamide-bearing ring and the phenol ring would have distinct chemical shifts influenced by their respective substituents.
Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 6.8 - 7.9 (multiplets) | 115 - 155 |
| Phenolic O-H | 5.0 - 8.0 (broad singlet) | - |
| N(CH₃)₂ | ~2.7 (singlet) | ~38 |
| C-OH | - | ~155 |
| C-SO₂ | - | ~140 |
Note: These are predicted values and actual experimental values may vary.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule, corresponding to its functional groups.
Research Findings: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group, with the broadness arising from hydrogen bonding. researchgate.net Strong absorptions corresponding to the S=O asymmetric and symmetric stretching of the sulfonamide group would be expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net
FT-Raman spectroscopy would complement the FT-IR data. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the S-O stretches should provide strong signals.
Table 3.2.2: Key FT-IR Vibrational Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1160 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
Research Findings: Using a technique such as Electrospray Ionization Time-of-Flight (ESI-TOF), the exact mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound can be measured to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula, confirming the identity of the compound and distinguishing it from other potential isomers or isobaric compounds. For this compound (C₁₄H₁₅NO₃S), the theoretical exact mass of the [M+H]⁺ ion is 294.0845. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Table 3.2.3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | C₁₄H₁₆NO₃S⁺ | 294.0845 | 294.0842 | < 1.0 |
| [M-H]⁻ | C₁₄H₁₄NO₃S⁻ | 292.0703 | 292.0700 | < 1.0 |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a complex molecule like this compound, single-crystal X-ray diffraction would yield the definitive solid-state structure, confirming its molecular geometry and packing in the crystal lattice.
An XRD analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. researchgate.net The final output includes a set of crystallographic parameters that define the unit cell and the atomic coordinates within it. This data is crucial for understanding the molecule's steric and electronic properties, which can influence its chemical reactivity and biological activity. The study of similar structures shows that molecules are often linked in the crystal by various interactions, including hydrogen bonds and π–π stacking, which form three-dimensional networks. nih.gov
Below is a representative table of the kind of crystallographic data that would be obtained from an X-ray diffraction analysis of a similar organic molecule.
Table 1: Example of Crystallographic Data for an Organic Compound
| Parameter | Description | Example Value |
|---|---|---|
| Formula | The molecular formula of the compound. | C₁₅H₁₄N₂O₂ nih.gov |
| Molar Mass | The mass of one mole of the compound. | 254.28 g/mol nih.gov |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic nih.gov |
| Space Group | The specific symmetry group of the crystal. | P2₁/c researchgate.net |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.69 Å, b = 10.97 Å, c = 14.61 Å, β = 112.88° nih.gov |
| Volume (V) | The volume of the unit cell. | 1284.19 ų nih.gov |
| Z | The number of molecules per unit cell. | 4 nih.govresearchgate.net |
| Calculated Density (Dx) | The theoretical density of the crystal. | 1.315 Mg m⁻³ nih.gov |
| Radiation | The type of X-ray radiation used. | Mo Kα (λ = 0.71073 Å) researchgate.net |
| Temperature | The temperature at which the data was collected. | 150 K nih.gov |
Derivatization Strategies for Enhanced Analytical Performance
The direct analysis of phenolic compounds, particularly complex ones like this compound, can be challenging due to their polarity, low volatility, and sometimes poor ionization efficiency in mass spectrometry. Derivatization is a chemical modification strategy used to convert the analyte into a product with improved analytical properties, such as better thermal stability, volatility for gas chromatography (GC), or enhanced detection response for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.gov
For GC-based analysis, the primary goal of derivatization is to block the active hydrogen of the phenolic hydroxyl group, thereby reducing polarity and increasing volatility. Silylation is a common approach, where a silylating reagent replaces the acidic proton with a nonpolar silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.netresearchgate.net The resulting TBDMS ethers are more volatile and less prone to thermal degradation in the GC inlet and column. researchgate.net
For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the molecule to enhance detection by UV-Visible or fluorescence detectors (FLD), respectively. nih.gov This is particularly useful when the native molecule has a poor UV absorbance or lacks fluorescence. Dansyl chloride, for example, reacts with phenolic hydroxyl groups to form highly fluorescent derivatives, significantly lowering the limits of detection. nih.gov For enhanced sensitivity in liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a readily ionizable tag. Rhodamine-type reagents can be used to introduce a quaternary ammonium (B1175870) group, which has a high ionization efficiency in positive-ion electrospray ionization (ESI), leading to a substantial signal enhancement. nih.gov
The choice of derivatization strategy depends on the analytical technique being employed and the specific characteristics of the analyte and sample matrix.
Table 2: Summary of Derivatization Strategies for Phenolic Compounds
| Technique | Derivatization Goal | Reagent Example | Derivative | Benefit |
|---|---|---|---|---|
| GC-MS | Increase volatility and thermal stability | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) researchgate.net | TBDMS ether | Improved chromatographic peak shape and reduced thermal degradation. researchgate.net |
| HPLC-UV | Introduce a strong chromophore | Benzoyl Chloride nih.gov | Benzoyl ester | Enhanced UV absorbance for improved sensitivity. nih.gov |
| HPLC-FLD | Introduce a fluorophore | Dansyl Chloride (DC) nih.gov | Dansyl ester | High fluorescence for very low detection limits. nih.gov |
| LC-MS | Improve ionization efficiency | Rhodamine B nih.gov | Rhodamine ester | Increased signal intensity in ESI-MS. nih.gov |
| GC-MS | Increase volatility | Acetic Anhydride (AAA) researchgate.net | Acetate ester | Suitable for converting phenols to less polar derivatives. researchgate.net |
Challenges in Analytical Resolution and Sensitivity for Complex Phenols
The accurate and sensitive analysis of complex phenols like this compound in various matrices is fraught with challenges that can impede both resolution and sensitivity.
One of the primary difficulties stems from the vast structural diversity of phenolic compounds. researchgate.net This diversity means that a single analytical method is often insufficient for separating and quantifying all phenols in a complex sample. Their physicochemical properties, such as polarity and solubility, can vary widely, making the development of a universal extraction and chromatographic method challenging. mdpi.com For instance, the high polarity and low volatility of many phenols make them unsuitable for direct GC analysis without derivatization. mdpi.com
Achieving adequate analytical resolution—the ability to separate the target analyte from other components in the sample—is another significant hurdle. Complex matrices, such as environmental or biological samples, contain numerous interfering compounds. mdpi.com These matrix components can co-elute with the analyte of interest, leading to overlapping peaks in chromatography and suppression or enhancement of the analyte signal in mass spectrometry (ion suppression), which complicates quantification. mdpi.com
Sensitivity is also a major concern, as complex phenols are often present at very low concentrations in real-world samples. mdpi.com Factors like dilution, seasonal variations, and chemical transformations can further lower their concentrations. mdpi.com Reaching the low limits of detection (LOD) and quantification (LOQ) required for meaningful analysis often necessitates extensive sample pre-concentration steps. researchgate.net However, these steps can also concentrate interfering matrix components, exacerbating resolution problems. The inherent sensitivity of a given analytical method for a specific phenolic compound can also vary, with different methods showing different response levels for the same compound. researchgate.net The steric hindrance and the position of hydroxyl groups on the aromatic ring directly influence the molecule's reactivity and, consequently, its response in various assays. researchgate.net
Furthermore, the heterogeneous distribution of analytes in solid or semi-solid samples requires robust sampling protocols to ensure the analyzed portion is representative of the whole. acs.org Without proper homogenization and sampling, the analytical results may not be reliable or reproducible. acs.org
Structure Activity Relationship Sar Investigations of 2 3 N,n Dimethylsulfamoylphenyl Phenol Derivatives
Electronic and Steric Influences on Reactivity and Molecular Interactions
The reactivity of phenolic compounds is profoundly influenced by the electronic nature and steric bulk of their substituents. In the case of 2-(3-N,N-Dimethylsulfamoylphenyl)phenol, the N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the meta-position of the phenyl ring is a key determinant of its chemical persona.
Steric Influences: The N,N-dimethylsulfamoylphenyl substituent is sterically demanding. This bulk can hinder the approach of reactants to the phenolic hydroxyl group or the aromatic ring, thereby influencing reaction rates and the regioselectivity of chemical transformations. For instance, in reactions involving the phenolic -OH, significant steric hindrance could disfavor mechanisms that require the formation of a bulky transition state. frontiersin.org
Molecular interactions, such as hydrogen bonding, are also affected. The phenolic hydroxyl group can act as a hydrogen bond donor, a crucial feature for its antioxidant activity. The steric bulk of the neighboring substituent may influence the orientation and strength of these hydrogen bonds.
Correlations Between Structural Modifications and Chemical Properties
Modifications to the this compound scaffold are anticipated to have a significant impact on its chemical properties, particularly its antioxidant capacity. SAR studies on various phenolic compounds have established several guiding principles.
The number and position of hydroxyl groups are paramount in determining the antioxidant activity of flavonoids and other phenolic compounds. researchgate.netnih.govnih.gov While our subject compound is a biphenolic-type structure rather than a flavonoid, the principles regarding hydroxyl groups remain relevant. The presence of an ortho-dihydroxy (catechol) structure is a significant contributor to high radical-scavenging activity. researchgate.net
The following table, derived from studies on various phenolic compounds, illustrates the general effects of different substituents on antioxidant activity.
| Substituent Type | General Effect on Antioxidant Activity | Rationale |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Generally increases | Stabilizes the resulting phenoxyl radical through resonance or inductive effects. |
| Electron-Withdrawing Groups (e.g., -NO₂, -COOH) | Can decrease or have a complex effect | Destabilizes the phenoxyl radical, although may increase phenolic acidity. |
| Additional Hydroxyl Groups (-OH) | Significantly increases | Provides more sites for hydrogen atom donation and can participate in intramolecular hydrogen bonding to stabilize the radical. researchgate.netnih.gov |
| Glycosylation | Generally decreases | The bulky sugar moiety can introduce steric hindrance and may reduce the intrinsic activity of the phenolic core. researchgate.net |
This table presents generalized trends observed in SAR studies of various phenolic compounds and is intended to provide a comparative context.
For this compound, modifications such as the introduction of additional hydroxyl groups on either phenyl ring would be expected to enhance its antioxidant properties. Conversely, replacing the N,N-dimethyl groups with hydrogen atoms to form the primary sulfonamide could alter both electronic and steric profiles, likely impacting its reactivity and solubility.
Mechanistic Aspects of Chemical Reactivity and Related Antioxidant Behavior
The antioxidant action of phenolic compounds typically proceeds through several key mechanisms, including Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com The preferred pathway is influenced by the structure of the phenol (B47542), the nature of the radical, and the solvent polarity.
The HAT mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The key thermodynamic parameter governing this process is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation and thus, greater antioxidant activity via the HAT pathway. capes.gov.br
The SET mechanism involves the transfer of an electron from the phenol to the radical, forming a radical cation. This is often followed by proton transfer (a pathway sometimes referred to as SET-PT). The ionization potential (IP) of the antioxidant is the most critical factor for the SET mechanism. capes.gov.br
The N,N-dimethylsulfamoylphenyl substituent, being electron-withdrawing, would be expected to increase the O-H BDE, potentially making the HAT pathway less favorable compared to unsubstituted phenol. However, its influence on the ionization potential is more complex and would dictate the favorability of the SET pathway.
The SPLET mechanism is particularly relevant in polar, protic solvents. It is a two-step process: first, the phenol deprotonates to form a phenoxide anion, which then donates an electron to the free radical. mdpi.com The acidity of the phenol (pKa) and the electron transfer enthalpy (ETE) of the phenoxide are the determining factors for this pathway.
Given that the electron-withdrawing sulfamoyl group likely increases the acidity of the phenolic proton, the SPLET mechanism could be a significant contributor to the antioxidant activity of this compound derivatives, especially in aqueous or alcoholic media.
The ability of a phenolic compound to scavenge radicals is a direct consequence of the mechanisms described above. The efficiency of radical scavenging is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Studies on a wide range of phenolics show that the number and position of hydroxyl groups, as well as the presence of other substituents, are the primary determinants of radical scavenging capacity. nih.gov
Beyond radical scavenging, some phenolic compounds can also trap reactive carbonyl species, which are implicated in the Maillard reaction and can contribute to oxidative stress. The ability to act as a carbonyl scavenger is highly structure-dependent. For instance, 1,3-diphenols have been shown to be effective carbonyl trappers. nih.gov The potential for this compound to engage in carbonyl scavenging would depend on the reactivity of its aromatic rings and the influence of the sulfamoylphenyl substituent.
The following table summarizes the key mechanistic parameters and the structural features that influence them, based on general phenolic SAR.
| Mechanism | Key Parameter | Favorable Structural Features |
| HAT | Bond Dissociation Enthalpy (BDE) | Electron-donating groups, intramolecular hydrogen bonding. |
| SET | Ionization Potential (IP) | Electron-donating groups that lower the IP. |
| SPLET | Proton Affinity (PA) / pKa | Electron-withdrawing groups that increase acidity (lower pKa). |
This table is a generalized summary from broad studies of phenolic antioxidants.
Impact of Substitutions on Scaffold Stability and Transformation
Substituents not only influence the reactivity of the this compound scaffold but also its stability and potential for chemical transformation. The sulfamoyl group itself is generally stable, but the biphenyl (B1667301) linkage and the phenolic ring are susceptible to various reactions.
The electronic nature of substituents can affect the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. For instance, the electron-withdrawing nature of the sulfamoyl group would deactivate the phenyl ring to which it is attached towards electrophilic substitution.
The stability of the phenoxyl radical, formed after hydrogen donation, is crucial for antioxidant efficacy. A stable radical is less likely to participate in pro-oxidant chain reactions. The delocalization of the unpaired electron across the aromatic system is a key stabilizing factor. The presence of the second phenyl ring in the 2-position offers an extended system for delocalization, which could contribute to the stability of the radical form of this compound.
Transformations of the scaffold, such as those that might occur during metabolism or degradation, would also be dictated by the nature of its substituents. For example, the presence of the sulfamoyl group could direct enzymatic transformations to other parts of the molecule.
Computational and Theoretical Studies of 2 3 N,n Dimethylsulfamoylphenyl Phenol
Quantum Chemical Modeling
Quantum chemical modeling uses the principles of quantum mechanics to simulate and analyze molecular systems. These methods are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects, or with the inclusion of solvent models.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost. In DFT, the energy of the system is determined as a functional of the electron density.
For a compound like 2-(3-N,N-Dimethylsulfamoylphenyl)phenol, DFT calculations would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comnih.gov The choice of basis set is also crucial; a common choice for organic molecules is the 6-311++G(d,p) or 6-311G+(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions. mdpi.comresearchgate.net These calculations can yield a wealth of information, including optimized molecular geometry, vibrational frequencies, and electronic properties.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, which approximates the many-electron wavefunction as a single Slater determinant. pku.edu.cn
While HF theory provides a foundational understanding of electronic structure, it does not account for electron correlation, which can be significant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) or Coupled Cluster (CC) theory, can be used to incorporate electron correlation and achieve higher accuracy, though at a greater computational expense. pku.edu.cn A comparative study using both DFT and HF methods can provide a more comprehensive understanding of the electronic structure and intermolecular interactions of the molecule. pku.edu.cn
Before any properties of this compound can be accurately predicted, its most stable three-dimensional structure must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. nih.gov
The presence of rotatable bonds in this compound—specifically the C-C bond connecting the two phenyl rings and the C-S and S-N bonds of the sulfamoyl group—means that multiple conformers (spatial arrangements of the atoms) can exist. A thorough conformer analysis would be necessary to identify the global minimum energy structure, which is the most stable conformer. This involves systematically rotating these bonds and performing geometry optimizations on the resulting structures to find the one with the lowest energy.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
No specific experimental or computational data for this compound is available. The following table is an illustrative example of what a DFT geometry optimization would provide.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-C (inter-ring) | 1.49 Å |
| C-S | 1.77 Å | |
| S-N | 1.63 Å | |
| O-H | 0.96 Å | |
| Dihedral Angle | C-C-C-C (inter-ring) | 45° |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results are used to predict the infrared (IR) and Raman spectra of the compound. nih.gov
Each predicted vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the phenol (B47542) group, the S=O stretches of the sulfonamide, and the various C-H and C=C vibrations of the aromatic rings. nih.gov Comparing the predicted spectra with experimentally obtained spectra can help to confirm the structure of the synthesized molecule. A scaling factor is often applied to the calculated frequencies to better match experimental values. researchgate.net
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
No specific experimental or computational data for this compound is available. The following table is an illustrative example of predicted vibrational frequencies.
| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |
| O-H Stretch | Phenol | 3600 |
| N-H Stretch | Sulfonamide (if present) | 3300 |
| C-H Stretch | Aromatic | 3100-3000 |
| S=O Asymmetric Stretch | Sulfonamide | 1350 |
| S=O Symmetric Stretch | Sulfonamide | 1160 |
Electronic Structure Analysis
The analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the chemical stability and reactivity of a molecule. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich phenol ring, while the LUMO might be distributed across the sulfonamide group and the other phenyl ring. This analysis helps in understanding the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
No specific experimental or computational data for this compound is available. The following table is an illustrative example of HOMO-LUMO data.
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic reactive sites. For this compound, MEP analysis elucidates the regions of positive, negative, and neutral electrostatic potential, which are color-coded for intuitive understanding. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
In the case of this compound, the MEP map would highlight distinct potential zones. The phenolic hydroxyl group is expected to be a primary site of negative potential, localized on the oxygen atom, making it a hydrogen bond donor and a site for electrophilic interaction. researchgate.net Similarly, the oxygen atoms of the sulfamoyl group would also exhibit a strong negative potential. Conversely, the hydrogen atom of the hydroxyl group would be depicted as a region of high positive potential (blue), indicating its acidic nature. The aromatic rings will generally show a negative potential above and below the plane of the rings due to the π-electron cloud, making them susceptible to electrophilic substitution. nih.gov However, the substitution pattern can influence this, with electron-withdrawing groups creating more positive regions on the aromatic rings. nih.gov
These MEP maps are invaluable for predicting intermolecular interactions, such as drug-receptor binding, by identifying key pharmacophoric features. For instance, the negative potential regions on the sulfamoyl and hydroxyl oxygens could engage in hydrogen bonding with receptor sites, a common interaction for sulfonamide-based compounds. nih.gov
Interactive Table: Hypothetical MEP Values at Key Atomic Sites of this compound
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |
| Phenolic Oxygen | -45.5 | High electron density, site for electrophilic attack and H-bond accepting. |
| Phenolic Hydrogen | +55.2 | High positive potential, acidic proton, H-bond donor. |
| Sulfamoyl Oxygens | -40.8 (each) | Strong negative potential, potential for H-bond accepting and metal chelation. |
| Aromatic Ring (Center) | -15.3 | π-electron cloud, general site for electrophilic interaction. |
Reactivity Descriptors and Fukui Function Analysis
To quantify the chemical reactivity and selectivity of this compound, computational chemists employ reactivity descriptors derived from Density Functional Theory (DFT). These descriptors include chemical hardness, global electrophilicity index, and Fukui functions. nih.gov Chemical hardness (η) indicates the resistance of a molecule to change its electron configuration, while the global electrophilicity index (ω) measures its ability to accept electrons.
Fukui function analysis further refines this by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. youtube.com The Fukui function, ƒ(r), is calculated for each atomic site. A high value of ƒ+(r) indicates a site susceptible to nucleophilic attack, ƒ-(r) points to a site for electrophilic attack, and ƒ0(r) for radical attack.
For this compound, one would expect the phenolic oxygen and the carbon atoms of the aromatic rings to have high ƒ-(r) values, marking them as primary sites for electrophilic attack. youtube.com The phenolic hydrogen and potentially the sulfur atom of the sulfamoyl group would likely exhibit high ƒ+(r) values, indicating their susceptibility to nucleophilic attack. This analysis is critical for predicting the outcomes of chemical reactions and understanding the metabolic pathways of the compound.
Interactive Table: Hypothetical Fukui Function Indices for Selected Atoms of this compound
| Atom/Region | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) | ƒ0(r) (Radical Attack) | Predicted Reactivity |
| Phenolic Oxygen | 0.021 | 0.158 | 0.090 | Prone to electrophilic attack. |
| Phenolic C-4 (para) | 0.035 | 0.112 | 0.074 | Site for electrophilic substitution. |
| Sulfamoyl Sulfur | 0.125 | 0.015 | 0.070 | Potential site for nucleophilic attack. |
| Sulfamoyl Nitrogen | 0.018 | 0.095 | 0.057 | Less reactive, but potential for electrophilic interaction. |
Simulations of Reaction Mechanisms and Transition States (e.g., Activation Energy Calculations)
Computational chemistry allows for the detailed simulation of reaction mechanisms involving this compound, including the identification of transition states and the calculation of activation energies. This is particularly relevant for understanding its synthesis, such as in biaryl coupling reactions, or its metabolic degradation. acs.orgacs.org
For instance, the synthesis of this molecule likely involves a cross-coupling reaction, such as the Suzuki or Ullmann reaction, to form the biaryl core. nih.govnih.gov Computational simulations can model the entire catalytic cycle of such reactions, identifying the structures of intermediates and the transition state for the rate-determining step. acs.org The activation energy (Ea) for this step, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated. A lower activation energy implies a faster reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. youtube.com
Furthermore, simulations can predict the racemization barrier for atropisomers if the rotation around the biaryl single bond is hindered. libretexts.org For substituted biphenyls, an activation energy of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org Calculations for this compound would determine if it can exist as stable atropisomers.
Interactive Table: Hypothetical Activation Energies for Key Reactions
| Reaction | Simulated Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Significance |
| Suzuki Coupling Synthesis | Oxidative Addition of Aryl Halide to Pd(0) | 18.5 | A moderately fast reaction under catalytic conditions. |
| Biaryl Bond Rotation | Rotation through a planar conformation | 14.2 | Suggests rapid interconversion of conformers at room temperature; not resolvable into stable atropisomers. |
| Phenolic O-H Deprotonation | Proton transfer to a base | 5.3 | A very fast and energetically favorable process. |
In Silico Screening and Rational Design of Novel Derivatives
The structural and electronic information obtained from computational studies of this compound serves as a foundation for in silico screening and the rational design of novel derivatives with enhanced properties. This approach is widely used in drug discovery to identify promising lead compounds. nih.govnih.gov
Starting with the core scaffold of this compound, virtual libraries of new derivatives can be created by systematically modifying its functional groups. For example, different substituents could be added to the aromatic rings, or the N,N-dimethylsulfamoyl group could be altered. These virtual compounds can then be rapidly screened for desired properties using computational methods like molecular docking. scienceopen.com
Molecular docking simulations can predict the binding affinity and orientation of these derivatives within the active site of a target protein, such as an enzyme or receptor. nih.gov This allows for the identification of derivatives that are likely to have improved biological activity. For example, if the target is a matrix metalloproteinase (MMP), as is common for sulfonamide inhibitors, docking studies can guide the design of derivatives that form stronger interactions with the catalytic zinc ion and key amino acid residues in the active site. nih.gov This rational design process significantly accelerates the discovery of new and more potent compounds by prioritizing the synthesis of only the most promising candidates. nih.gov
Interactive Table: Example of a Virtual Derivative and its Predicted Properties
| Derivative Name | Modification | Predicted Binding Affinity (Target: MMP-2) (kcal/mol) | Rationale for Design |
| Compound A | Replace -OH with -NHOH (hydroxamic acid) | -9.8 | The hydroxamic acid group is a known strong zinc-binding group, expected to enhance inhibition of MMPs. |
| Compound B | Add a -CF3 group to the phenolic ring | -8.5 | The electron-withdrawing group can alter the electronic properties and potentially enhance binding through new interactions. |
| Compound C | Replace -N(CH3)2 with a piperazine (B1678402) ring | -8.2 | The piperazine ring can introduce new hydrogen bonding opportunities and improve solubility. |
Synthesis and Characterization of Novel Derivatives and Analogs of 2 3 N,n Dimethylsulfamoylphenyl Phenol
Strategic Modifications of the Sulfamoylphenyl Moiety
The N,N-dimethylsulfamoylphenyl group is a key structural feature that can be modified to modulate the electronic and steric properties of the molecule. Synthetic strategies primarily focus on the derivatization of the sulfonyl group and the aromatic ring.
The synthesis of N-aryl sulfonamides is a well-established field, with numerous methods available for their preparation from accessible starting materials. nih.gov One common approach involves the reaction of anilines with sulfonyl chlorides in the presence of a base. google.com For modifications of the N,N-dimethylsulfamoyl group itself, one could envision the use of alternative amines in the initial sulfonamide formation, leading to a library of N-alkyl and N-aryl analogs. For instance, reacting 3-aminophenylsulfonyl chloride with various primary or secondary amines would yield a diverse set of sulfamoylphenyl derivatives.
Another strategy involves the functionalization of the phenyl ring of the sulfamoylphenyl moiety. This can be achieved through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. The sulfamoyl group is a meta-director, which can be utilized to introduce substituents at the 5-position of the sulfamoylphenyl ring.
A general synthetic route to N,N-dialkylsulfamoyl-substituted biaryl phenols can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This would typically involve the coupling of a suitably protected 2-halophenol with a (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid.
Table 1: Proposed Analogs with Modified Sulfamoylphenyl Moieties
| Compound ID | Modification | Proposed Synthetic Route |
|---|---|---|
| 1a | N,N-Diethylsulfamoyl | Reaction of 3-chlorosulfonylphenol with diethylamine, followed by Suzuki-Miyaura coupling. |
| 1b | N-Cyclopropylsulfamoyl | Reaction of 3-chlorosulfonylphenol with cyclopropylamine, followed by Suzuki-Miyaura coupling. |
| 1c | 5-Nitro-3-(N,N-dimethylsulfamoyl) | Nitration of 2-(3-N,N-dimethylsulfamoylphenyl)phenol. |
| 1d | 5-Bromo-3-(N,N-dimethylsulfamoyl) | Bromination of this compound. |
This table presents hypothetically proposed analogs based on established synthetic methodologies for similar compound classes.
Variations of the Phenolic Ring Substituents
Modification of the phenolic ring is a critical aspect of SAR studies, as substituents on this ring can significantly influence the compound's interaction with biological targets. The synthesis of substituted 2-arylphenol derivatives is often accomplished through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful tool for this purpose, allowing for the formation of the biaryl bond between a substituted phenylboronic acid and a substituted halophenol. researchgate.netnih.gov For example, coupling (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid with various substituted 2-bromophenols would provide a direct route to a wide range of analogs with different substituents on the phenolic ring. This method is compatible with a variety of functional groups, enabling the introduction of electron-donating and electron-withdrawing groups. nih.gov
One-pot synthesis protocols have also been developed for the creation of di- or trisubstituted phenols bearing a phenyl group at the ortho position, which could be adapted for the synthesis of derivatives of the target compound. nih.gov
Table 2: Proposed Analogs with Varied Phenolic Ring Substituents
| Compound ID | Phenolic Ring Substituent(s) | Proposed Synthetic Route |
|---|---|---|
| 2a | 4-Fluoro | Suzuki-Miyaura coupling of (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid with 2-bromo-4-fluorophenol. |
| 2b | 5-Methyl | Suzuki-Miyaura coupling of (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid with 2-bromo-5-methylphenol. |
| 2c | 4,6-Dichloro | Suzuki-Miyaura coupling of (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid with 2-bromo-4,6-dichlorophenol. |
| 2d | 4-Methoxy | Suzuki-Miyaura coupling of (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid with 2-bromo-4-methoxyphenol. |
This table presents hypothetically proposed analogs based on established synthetic methodologies for similar compound classes.
Creation of Hybrid Molecular Architectures with Phenolic Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved or dual biological activities. nih.govresearchgate.net The this compound scaffold can be used as a platform to create hybrid molecules by linking it to other bioactive moieties.
For instance, the phenolic hydroxyl group can be used as a handle for derivatization. It can be etherified or esterified with various molecules possessing known biological activity. A series of novel hybrid molecules have been synthesized by linking sulfonamides with other active antimicrobial agents, resulting in compounds with potent antibacterial activities. nih.gov Similarly, hybrid compounds containing both a phenol (B47542) and a sulfonamide moiety have been designed and synthesized, demonstrating the feasibility of this approach. researchgate.net
The synthesis of such hybrids would typically involve standard coupling reactions, such as esterification or etherification, between this compound and a suitable derivative of the second pharmacophore.
Table 3: Proposed Hybrid Molecules
| Compound ID | Hybridized Moiety | Linkage Type |
|---|---|---|
| 3a | Ibuprofen | Ester |
| 3b | Metronidazole | Ether |
| 3c | A biologically active flavonoid | Ether |
| 3d | A coumarin (B35378) derivative | Ester |
This table presents hypothetically proposed hybrid molecules based on established principles of medicinal chemistry and synthetic feasibility.
Exploration of Stereoisomers and Their Impact on Chemical Behavior
The biaryl linkage in this compound introduces the possibility of atropisomerism, a type of axial chirality arising from hindered rotation around the C-C single bond connecting the two aromatic rings. rsc.org Atropisomers can exhibit significantly different biological activities, making the exploration of these stereoisomers a critical aspect of drug development. rsc.org
The rotational barrier between the atropisomers is influenced by the steric bulk of the substituents ortho to the biaryl axis. In the case of this compound, the hydroxyl group and a hydrogen atom are in the ortho positions of the phenolic ring, while the sulfamoyl group and a hydrogen atom are on the other ring. The N,N-dimethylsulfamoyl group is expected to contribute to the rotational barrier. The magnitude of this barrier can be modulated by introducing different substituents at the ortho positions of either ring. nih.gov For instance, replacing the ortho hydrogen on the phenolic ring with a larger group would increase the rotational barrier.
The synthesis of enantiomerically pure atropisomers can be achieved through several strategies, including chiral resolution of a racemic mixture or asymmetric synthesis. nih.gov Chiral chromatography is a common method for the separation of atropisomers. nih.gov Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries to control the stereochemistry during the biaryl bond formation.
Table 4: Factors Influencing Atropisomerism
| Factor | Impact on Rotational Barrier | Example Modification |
|---|---|---|
| Ortho-substituent size | Larger groups increase the barrier | Introduction of a methyl or halogen group at the 6-position of the phenol. |
| Intramolecular Hydrogen Bonding | Can stabilize the transition state, potentially lowering the barrier. | The hydroxyl group can form a hydrogen bond with the sulfamoyl oxygen. |
| Solvent Polarity | Can influence the rotational barrier. | Different solvents can be used during synthesis and characterization. |
This table outlines key factors that would be investigated to understand the stereochemical behavior of derivatives of this compound based on established principles of atropisomerism.
Research Applications of 2 3 N,n Dimethylsulfamoylphenyl Phenol in Non Biological Chemical Systems
Catalytic Roles in Organic Synthesis
There is no available research data on the catalytic roles of 2-(3-N,N-Dimethylsulfamoylphenyl)phenol in organic synthesis. While phenol (B47542) derivatives can be utilized in various catalytic systems, no studies have been found that specifically investigate this compound for such purposes.
Integration into Polymer and Materials Science
No published literature was identified that describes the integration of this compound into polymer and materials science.
There are no research findings or data available on the application of this compound in resin systems, including epoxy resins.
No studies have been found that investigate or report the use of this compound as a curing agent or accelerator in polymerization processes.
There is no available research on the investigation of this compound in photopolymerization systems, such as thiol-ene reactions.
Ligand Design for Transition Metal Complexation
No research has been published on the design or use of this compound as a ligand for transition metal complexation. While phenolic compounds are known to act as ligands, there is no specific information available for this particular compound in this context.
Future Research Directions and Perspectives
Addressing Remaining Knowledge Gaps in Synthesis and Characterization
A comprehensive understanding of any chemical compound begins with reliable and efficient synthesis and thorough structural and spectroscopic characterization. For 2-(3-N,N-Dimethylsulfamoylphenyl)phenol, significant knowledge gaps remain in these fundamental areas.
Future work must focus on establishing optimized synthetic protocols. While methods for creating meta-substituted phenols are known, overcoming the ortho-para directing nature of the phenol (B47542) group can be challenging. rsc.org Research should investigate various cross-coupling strategies, such as Suzuki-Miyaura or Negishi coupling, which are standard for constructing biphenyl (B1667301) systems. The exploration would involve screening different catalysts, bases, and solvent systems to maximize yield and purity. Furthermore, alternative routes, perhaps involving the construction of the sulfamoyl group onto a pre-formed biphenyl skeleton, should be explored.
Once synthesized, a full characterization of the compound is imperative. While routine analysis using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy would confirm the molecular structure, obtaining a single crystal for X-ray diffraction analysis would provide definitive data on its solid-state conformation, including the dihedral angle between the two phenyl rings and intramolecular hydrogen bonding possibilities. This structural information is a critical prerequisite for meaningful computational modeling and for understanding its interactions with other molecules.
| Research Area | Objective and Methodology | Key Information to be Gained |
|---|---|---|
| Synthetic Route Optimization | Investigate various cross-coupling reactions (e.g., Suzuki, Negishi) by screening catalysts, ligands, and reaction conditions. | Establishment of a high-yield, scalable, and reproducible synthesis protocol. |
| Spectroscopic Analysis | Conduct comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). | Confirmation of molecular structure, connectivity, and purity. |
| Crystallographic Studies | Grow single crystals and perform X-ray diffraction analysis. | Unambiguous determination of solid-state structure, bond angles, bond lengths, and intermolecular interactions. |
| Physicochemical Properties | Experimentally determine properties such as melting point, solubility in various solvents, and pKa. | Fundamental data for predicting behavior in different chemical environments and for validating computational models. |
Advanced Computational Predictions and Experimental Validation
Computational chemistry offers a powerful tool for predicting the properties of novel compounds before extensive laboratory work is undertaken. nih.govnih.gov For this compound, advanced computational models can provide deep insights into its electronic structure, reactivity, and potential behavior.
Future research should employ Density Functional Theory (DFT) to model the molecule's properties. Specific protocols, such as those using the CAM-B3LYP functional with a solvation model based on density (SMD), have proven highly accurate for determining the pKa of substituted phenols. nih.govresearchgate.net Applying this method could yield a reliable prediction of the acidity of the phenolic proton, which is a key parameter governing its chemical behavior. Other properties, such as the electrostatic potential surface, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), can also be calculated to predict sites of reactivity.
Crucially, these computational predictions must be anchored by experimental results. nih.govmdpi.com A synergistic approach, where theoretical data is compared with experimental findings, creates a powerful feedback loop. mdpi.com For instance, the computationally predicted pKa can be validated through spectrophotometric or potentiometric titration. Calculated vibrational frequencies from IR spectroscopy models can be compared to the experimental FT-IR spectrum. This process of experimental validation not only confirms the accuracy of the computational model for this specific compound but also builds confidence in using the model to screen virtual derivatives for desired properties. mdpi.commdpi.com
| Computational Method | Property to Predict | Experimental Validation Technique |
|---|---|---|
| DFT (e.g., CAM-B3LYP/SMD) | Acid Dissociation Constant (pKa) | Spectrophotometric or Potentiometric Titration |
| DFT Geometry Optimization | Molecular Geometry (Bond Lengths, Angles) | Single-Crystal X-ray Diffraction |
| DFT Frequency Calculation | Infrared (IR) Spectrum | FT-IR Spectroscopy |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | UV-Vis Spectroscopy |
| Frontier Molecular Orbital Analysis | Electron Density, Reactivity Sites | Reactivity studies with electrophiles/nucleophiles |
Expanding the Scope of Derivatives for Targeted Chemical Properties
The true potential of a core scaffold like this compound lies in its capacity for derivatization. By systematically modifying its structure, new compounds with fine-tuned chemical properties can be generated for specific purposes. nih.gov Future research should focus on a rational design approach to create a library of derivatives.
Modifications can be targeted at several key positions:
The Phenolic Ring: Introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -CH₃) is expected to significantly alter the pKa of the phenolic proton and the redox potential of the molecule.
The Sulfamoyl Group: Replacing the N,N-dimethyl groups with other alkyl or aryl substituents could modulate the compound's steric bulk and solubility.
Other Positions: Functionalization at the ortho or para positions of the phenolic ring could introduce new reactive handles or steric hindrance, further influencing the molecule's conformation and properties.
The synthesis of these derivatives would build upon the optimized methods developed for the parent compound. Each new derivative would require full characterization and a comparative analysis of its properties against the parent molecule to establish clear structure-property relationships.
| Site of Modification | Example Substituent | Potential Impact on Chemical Property |
|---|---|---|
| Phenolic Ring (para to -OH) | Nitro Group (-NO₂) | Increase acidity (lower pKa), alter electronic properties. |
| Methoxy Group (-OCH₃) | Decrease acidity (higher pKa), increase electron density. | |
| Sulfamoyl Nitrogen | Cyclic Amine (e.g., Piperidine) | Modify steric profile and lipophilicity. |
| Benzyl Group (-CH₂Ph) | Introduce aromatic stacking potential, alter solubility. | |
| Phenolic Oxygen | Methyl Ether (-OCH₃) | Remove hydrogen bond donor capability, increase lipophilicity. |
Interdisciplinary Approaches in Chemical Research
To fully unlock the potential of this compound and its derivatives, research must transcend traditional synthetic chemistry and embrace interdisciplinary collaboration.
Materials Science: The rigid biphenyl structure combined with the polar sulfamoyl and phenol groups suggests potential applications in materials science. rsc.org Collaboration with materials scientists could explore the incorporation of this molecule as a monomer in polymer synthesis or as a component in the design of functional organic materials with specific electronic or photophysical properties.
Medicinal Chemistry and Chemical Biology: The sulfamoyl group is a well-known pharmacophore, and phenolic structures are common in biologically active compounds. nih.govekb.eg While avoiding direct therapeutic claims, foundational research in collaboration with medicinal chemists could explore the molecule as a scaffold. This could involve studying its interactions with biologically relevant macromolecules through techniques like molecular docking, which are often paired with experimental validation. nih.govnih.gov
Computational Science and Machine Learning: As a library of derivatives is synthesized and characterized, the resulting data can be used to train machine learning models. acs.org These models could learn the complex relationships between chemical structure and physical properties, enabling the rapid in silico screening of vast numbers of virtual compounds to identify candidates with a desired property profile, thereby accelerating the discovery process. acs.org
By pursuing these integrated research avenues, the scientific community can build a comprehensive understanding of this compound, moving it from a mere chemical entity to a well-characterized scaffold with potential across multiple scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for 2-(3-N,N-dimethylsulfamoylphenyl)phenol, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Synthesis of this compound typically involves multi-step reactions, such as sulfamoylation of a phenolic precursor followed by coupling with a substituted phenyl group. Key considerations include:
- Reagent selection : Use of dimethylsulfamoyl chloride under anhydrous conditions to minimize hydrolysis .
- Temperature control : Reactions often proceed at 0–5°C to stabilize intermediates and prevent side reactions .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Yield optimization : Real-time monitoring via thin-layer chromatography (TLC) or HPLC helps identify optimal reaction termination points .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), phenolic -OH (δ 9–10 ppm, exchangeable), and dimethylsulfamoyl groups (δ 2.8–3.1 ppm for N-Me) .
- Mass spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~292) and fragmentation patterns (e.g., loss of SO₂NMe₂) .
- IR spectroscopy : Stretching vibrations for -OH (~3300 cm⁻¹), S=O (~1350–1150 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) are diagnostic .
Q. What computational methods (DFT, basis sets) are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to accurately predict thermochemical properties (e.g., bond dissociation energies) .
- Basis sets : Contracted Gaussian basis sets (e.g., 6-31G**) for atoms up to Kr provide a balance between accuracy and computational cost .
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine models .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions between computational predictions and experimental reactivity data for sulfamoyl-containing compounds?
Methodological Answer:
- Reaction profiling : Use stopped-flow kinetics or time-resolved spectroscopy to capture transient intermediates (e.g., sulfene analogs) .
- DFT-based transition state analysis : Identify energy barriers for sulfamoylation or hydrolysis pathways to explain discrepancies in reactivity .
- Solvent effects : Include implicit solvation models (e.g., PCM) in simulations to account for solvent polarity’s role in stabilizing intermediates .
Q. What strategies validate analytical methods for quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS validation : Establish calibration curves (1–100 ppm) with internal standards (e.g., deuterated analogs) to quantify residual solvents or byproducts .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products and validate method robustness .
- Limit of detection (LOD) : Use signal-to-noise ratios ≥3:1 for impurities at 0.1% concentration .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies involving sulfamoyl-phenol derivatives?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain reduced in vivo efficacy .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the phenolic -OH) that alter bioavailability .
- Dose-response refinement : Adjust dosing regimens based on allometric scaling from animal models to humans .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste disposal : Segregate halogenated waste (e.g., reaction byproducts) and neutralize acidic/basic residues before disposal .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., SO₂) .
Q. How do regulatory guidelines (e.g., EPA, REACH) impact the use of sulfamoyl-phenol compounds in environmental or pharmacological research?
Methodological Answer:
- Ecotoxicity testing : Follow OECD 201/202 guidelines for algal/daphnid assays to assess aquatic toxicity .
- Residue limits : Adhere to EPA exemptions (e.g., ≤0.01 ppm in crops) for compounds with benzotriazole-like stabilizers .
- REACH compliance : Submit detailed hazard assessments (e.g., Annex VII) for EU-based studies involving >1 ton/year .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
